molecular formula C19H19NO4 B3952197 isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate

isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate

Cat. No. B3952197
M. Wt: 325.4 g/mol
InChI Key: IRODDMKJKSADTG-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate, also known as HPPH, is a synthetic compound that has been developed for use in scientific research. This compound has been found to have a number of potential applications in the field of medicine, particularly in the areas of cancer research and photodynamic therapy. In

Scientific Research Applications

Isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate has been found to have a number of potential applications in scientific research, particularly in the areas of cancer research and photodynamic therapy. This compound is a photosensitizer, which means that it has the ability to absorb light energy and transfer it to nearby molecules. When this compound is exposed to light of a specific wavelength, it becomes activated and produces reactive oxygen species that can damage cancer cells. This makes this compound a promising candidate for use in photodynamic therapy, which involves the use of light to treat cancer.

Mechanism of Action

The mechanism of action of isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate involves the production of reactive oxygen species when it is exposed to light. These reactive oxygen species can damage cancer cells by causing oxidative stress and inducing apoptosis, or programmed cell death. This compound has been found to be particularly effective at targeting cancer cells, while leaving healthy cells relatively unharmed.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including breast cancer, colon cancer, and glioma cells. This compound has also been found to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients. In vivo studies have shown that this compound can effectively inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also highly selective for cancer cells, which means that it has the potential to be an effective treatment for a variety of different types of cancer. However, one limitation of using this compound in lab experiments is that it requires exposure to specific wavelengths of light in order to become activated. This can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate. One area of interest is the development of new methods for delivering this compound to cancer cells. This could involve the use of nanoparticles or other targeted delivery systems. Another area of interest is the development of new photosensitizers that are more effective than this compound at targeting cancer cells. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.

properties

IUPAC Name

propan-2-yl (Z)-4-(4-hydroxyanilino)-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13(2)24-19(23)18(22)12-17(14-6-4-3-5-7-14)20-15-8-10-16(21)11-9-15/h3-13,20-21H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRODDMKJKSADTG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C(=O)/C=C(/C1=CC=CC=C1)\NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Reactant of Route 2
Reactant of Route 2
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Reactant of Route 3
Reactant of Route 3
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Reactant of Route 4
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Reactant of Route 5
Reactant of Route 5
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Reactant of Route 6
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.